molecular formula C18H18FNO B1325534 4-Fluoro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-38-0

4-Fluoro-4'-pyrrolidinomethyl benzophenone

Cat. No. B1325534
M. Wt: 283.3 g/mol
InChI Key: XTWABMVCOMCJPO-UHFFFAOYSA-N
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Description

4-Fluoro-4'-pyrrolidinomethyl benzophenone (4-FPBP) is an organic compound that has been used in a variety of scientific applications. It is a colorless crystalline solid with a molecular formula of C14H14FNO and a molecular weight of 223.26 g/mol. 4-FPBP is a versatile compound that has been used in a wide range of scientific research applications, including synthetic organic chemistry, drug discovery, and biochemistry.

Scientific Research Applications

Antiproliferative Activity in Cancer Research

4-Fluoro-4'-pyrrolidinomethyl benzophenone derivatives have shown significant antiproliferative activity in cancer research. A study by Al‐Ghorbani et al. (2016) demonstrated that benzophenones with a fluoro group possess the ability to activate caspase-activated DNase, which is responsible for DNA fragmentation, a key process in apoptosis. This property suggests potential applications in inhibiting tumor growth, specifically in Dalton's lymphoma ascites tumors (Al‐Ghorbani et al., 2016).

Chemical Synthesis and Molecular Interactions

In chemical synthesis, 4-fluoro derivatives play a crucial role. Hoshikawa and Inoue (2013) described the use of benzophenone and its derivatives in the direct substitution of hydrogen in C(sp3)–H bonds, highlighting the utility of these compounds in the construction of biologically active and functional molecules (Hoshikawa & Inoue, 2013).

Agarwal (2012) also explored the synthesis of symmetrical pyridines using 4-fluoro derivatives, emphasizing their role in generating diverse molecular structures with potential biological activities (Agarwal, 2012).

Environmental and Biological Impact

The environmental and biological impact of benzophenone derivatives is also a significant area of research. Yang et al. (2017) investigated the chlorination transformation characteristics of benzophenone-4 in the presence of iodide ions, which is crucial for understanding the environmental fate and toxicity of these compounds (Yang et al., 2017).

Furthermore, studies on polymeric derivatives of benzophenones, such as those by Ghassemi et al. (2004), focus on the development of new materials like sulfonated poly(4'-phenyl-2,5-benzophenone) for applications like proton exchange membranes (Ghassemi et al., 2004).

properties

IUPAC Name

(4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h3-10H,1-2,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWABMVCOMCJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642745
Record name (4-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-4'-pyrrolidinomethyl benzophenone

CAS RN

898776-38-0
Record name (4-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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